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Compound of Interest

Compound Name:
4-(Cyclobutylmethoxy)-3-

nitrobenzoic acid

Cat. No.: B7940598

Get Quote

Executive Summary & Compound Profile
This guide provides a comprehensive reference for the identification and quality control of 4-
(Cyclobutylmethoxy)-3-nitrobenzoic acid. The spectroscopic signature is defined by the

interplay between the electron-withdrawing nitro/carboxyl groups and the electron-donating

cyclobutylmethoxy ether.
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Parameter Data

IUPAC Name 4-(Cyclobutylmethoxy)-3-nitrobenzoic acid

CAS Number 1486038-30-5

Molecular Formula

C

H

NO

Molecular Weight 251.24 g/mol

Appearance Yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Insoluble in Water

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is critical for confirming the regiochemistry of the nitro group and the integrity of

the cyclobutylmethyl ether linkage.

H NMR Analysis (400 MHz, DMSO- )
The proton spectrum is characterized by a distinct aromatic pattern (1,2,4-trisubstituted

benzene) and the aliphatic signals of the cyclobutylmethyl group.

Key Diagnostic Signals:

Aromatic Region: The H-2 proton appears as a highly deshielded doublet due to the

synergistic electron-withdrawing effects of the ortho-nitro and ortho-carboxyl groups.

Ether Linkage: The methylene protons (

) appear as a doublet at

4.10 ppm, coupled to the cyclobutyl methine.
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H NMR Data Table
Shift (

, ppm)
Mult. (Hz) Integ. Assignment

Structural

Context

13.20 br s - 1H -COOH

Carboxylic

acid proton

(exchangeabl

e).

8.34 d 2.1 1H Ar-H2

Highly

deshielded;

ortho to NO

& COOH.

8.15 dd 8.8, 2.1 1H Ar-H6

Para to NO

; ortho to

COOH.

7.45 d 8.8 1H Ar-H5

Shielded by

adjacent

alkoxy group.

4.12 d 6.8 2H
-O-CH

-

Methylene

linker;

diagnostic

doublet.

2.75 m - 1H Cy-CH
Cyclobutyl

methine.

2.05 - 1.80 m - 6H Cy-CH

Cyclobutyl

ring

methylene

protons.

C NMR Analysis (100 MHz, DMSO- )
The carbon spectrum confirms the presence of 12 unique carbon environments.
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C NMR Data Table
Shift (

, ppm)
Type Assignment Notes

165.8 C=O -COOH Carbonyl carbon.

154.5 C Ar-C4
Ipso to ether oxygen

(deshielded).

138.2 C Ar-C3 Ipso to nitro group.

134.6 CH Ar-C6 Aromatic methine.

126.8 CH Ar-C2
Aromatic methine

(most deshielded CH).

122.5 C Ar-C1
Ipso to carboxyl

group.

115.2 CH Ar-C5
Aromatic methine

(shielded).

73.8 CH
-O-CH

-

Ether methylene

carbon.

34.2 CH Cy-CH Cyclobutyl methine.

24.5 CH Cy-CH
Ring carbons (

to substituent).

18.1 CH Cy-CH
Ring carbon (

to substituent).

Structural Logic Visualization (NMR)
The following diagram illustrates the coupling pathways and shielding effects dictating the NMR

signals.
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Coupling Constants (J)
Nitro Group (-NO2)

Electron Withdrawing H-2 Proton
(δ 8.34 ppm)

Most Deshielded

Ortho Deshielding

Carboxyl Group (-COOH)
Electron Withdrawing

Ortho Deshielding
H-6 Proton

(δ 8.15 ppm)

Ortho Deshielding
Cyclobutylmethoxy (-OR)

Electron Donating

H-5 Proton
(δ 7.45 ppm)

ShieldedOrtho Shielding
Meta (2.1 Hz) Ortho (8.8 Hz)

Click to download full resolution via product page

Caption: NMR chemical shift logic showing the electronic influence of substituents on aromatic

protons.

Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the three key functional groups: Carboxylic

Acid, Nitro, and Ether.

IR Spectral Data (KBr Pellet)
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Wavenumber (cm

)
Intensity Assignment Vibrational Mode

3200 - 2500 Broad O-H
Carboxylic acid O-H

stretch (H-bonded).

1690 - 1680 Strong C=O
Carboxylic acid

carbonyl stretch.

1610, 1585 Medium C=C
Aromatic ring skeletal

vibrations.

1535 Strong
NO

(asym)

Nitro group

asymmetric stretch.

1350 Strong
NO

(sym)

Nitro group symmetric

stretch.

1280 Strong C-O-C
Aryl alkyl ether

asymmetric stretch.

1050 Medium C-O
Alkyl ether C-O

stretch.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation

pattern useful for structural elucidation.[1]

MS Data (ESI)
Ionization Mode: Electrospray Ionization (ESI), Negative/Positive Mode.

Molecular Ion:

Negative Mode [M-H]

:
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250.1 (Base Peak).

Positive Mode [M+H]

:

252.1.

Fragmentation Pathway (MS/MS)
The primary fragmentation pathway involves the cleavage of the ether linkage and the loss of

the nitro group.

Precursor:

250.1 [M-H]

Loss of Cyclobutyl: Cleavage of the cyclobutylmethyl side chain yields the nitrophenol radical

anion.

Decarboxylation: Loss of CO

(44 Da) from the benzoic acid core.
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Parent Ion [M-H]-
m/z 250.1

Loss of Cyclobutyl (-C4H7)
[M-H-55]-

Ether Cleavage

Nitro-Phenolic Core
m/z ~195

Rearrangement

Decarboxylation (-CO2)
m/z ~151

Loss of CO2

Click to download full resolution via product page

Caption: Proposed ESI(-) fragmentation pathway for 4-(Cyclobutylmethoxy)-3-nitrobenzoic
acid.

Experimental Protocols
Protocol 1: Sample Preparation for NMR

Solvent Selection: Use DMSO-

(99.9% D) as the primary solvent. The compound is sparingly soluble in CDCl

.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-

.
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Reference: Calibrate the spectrum to the residual DMSO pentet at

2.50 ppm (

H) or the septet at

39.5 ppm (

C).

Protocol 2: FT-IR Analysis (KBr Pellet)
Ratio: Mix 1 mg of the sample with 100 mg of spectroscopic grade KBr (dried).

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is obtained

(avoids scattering effects).

Compression: Press into a transparent pellet using a hydraulic press at 10 tons for 1 minute.

Acquisition: Scan from 4000 to 400 cm

with a resolution of 4 cm

(accumulate 16 scans).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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